1-Chloro-2-methylpentane
Overview
Description
1-Chloro-2-methylpentane is a chemical compound with the molecular formula C6H13Cl . It has a molecular weight of 120.620 .
Synthesis Analysis
The synthesis of this compound can be achieved through the monochlorination of 2-methylpentane . The reaction follows a radical chain mechanism, where the chlorine radical abstracts a hydrogen atom from 2-methylpentane, leading to the formation of this compound .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .Chemical Reactions Analysis
This compound can undergo various reactions due to the presence of the chlorine atom. For instance, it can participate in elimination reactions to form alkenes . The specific products of these reactions depend on the reaction conditions and the presence of other reactants .Physical and Chemical Properties Analysis
This compound is a clear liquid . It has a boiling point of 120°C and a specific gravity of 0.88 at 20°C .Scientific Research Applications
Electron Capture in Organic Halides : A study by Bertin and Hamill (1964) investigated the electron capture processes in organic halides, including chloromethane derivatives, in hydrocarbon rigid matrices. This research is significant for understanding electron interactions in organic compounds, which is crucial in fields like organic electronics and materials science (Bertin & Hamill, 1964).
Conformational Analysis : Crowder and Jaiswal (1983) conducted a conformational analysis of 2-chloro-4-methylpentane, which relates closely to 1-Chloro-2-methylpentane. Their work on the IR spectra and normal coordinate calculations provides insights into the structural dynamics of such molecules, important for drug design and molecular modeling (Crowder & Jaiswal, 1983).
Selective Extraction and Separation : Gawali and Shinde (1974) explored the use of 4-methylpentan-2-ol for the quantitative extraction of iron(III), a process that can be related to the extraction capabilities of similar compounds like this compound. This kind of research is vital for developing efficient methods for metal extraction and purification (Gawali & Shinde, 1974).
Thermal and Structural Properties : Buhrmester et al. (2006) studied the thermal analysis, powder diffraction, and spectroscopic investigation of 1‐chloro‐2,2‐dimethylpropane, which shares structural similarities with this compound. Their findings contribute to our understanding of the physical behavior of such compounds under different conditions, which is crucial for material science and engineering applications (Buhrmester et al., 2006).
Chemical Synthesis and Characterization : Corradi et al. (1995) reported on the synthesis, thermal, and electrical characterization of a system structurally related to this compound. Such studies are fundamental in the development of new materials with potential applications in electronics and nanotechnology (Corradi et al., 1995).
Conformer Equilibria Studies : Hoffmann et al. (1999) researched the conformer equilibria in 2,4‐Disubstituted Pentane Derivatives, which includes molecules similar to this compound. Understanding conformer equilibria is important in areas like stereochemistry and pharmaceuticals (Hoffmann et al., 1999).
Mechanism of Action
Safety and Hazards
1-Chloro-2-methylpentane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the central nervous system being a potential target .
Properties
IUPAC Name |
1-chloro-2-methylpentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBTUZZYJLBZQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335907 | |
Record name | 1-Chloro-2-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14753-05-0, 128399-28-0 | |
Record name | 1-Chloro-2-methylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-2-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-2-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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